4-Chloro-5H-pyrimido[5,4-b]indole hydrochloride
Description
Properties
IUPAC Name |
4-chloro-5H-pyrimido[5,4-b]indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3.ClH/c11-10-9-8(12-5-13-10)6-3-1-2-4-7(6)14-9;/h1-5,14H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMRZDPPIWCBBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=N3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592653 | |
| Record name | 4-Chloro-5H-pyrimido[5,4-b]indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107400-97-5 | |
| Record name | 4-Chloro-5H-pyrimido[5,4-b]indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization-Based Approaches
Pyrimido[5,4-b]indole derivatives are typically synthesized via cyclization reactions that form the fused heterocyclic system. A common precursor involves indole derivatives functionalized with nitrile or amine groups, which undergo intramolecular cyclization under acidic or basic conditions. For example:
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Acid-catalyzed cyclization : Indole-3-carbonitrile derivatives treated with HCl gas in dichloromethane at reflux (40–60°C) yield pyrimidoindole frameworks.
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Base-mediated cyclization : Potassium tert-butoxide in DMF facilitates deprotonation and ring closure at elevated temperatures (80–100°C).
The choice of catalyst and solvent critically influences regioselectivity and yield.
Chlorination and Hydrochloride Salt Formation
Direct Chlorination Methods
Introducing the chloro substituent at the 4-position often involves electrophilic aromatic substitution (EAS) or metal-mediated cross-coupling:
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EAS with Cl₂ or SO₂Cl₂ : Gaseous chlorine or sulfuryl chloride in non-polar solvents (e.g., CCl₄) selectively chlorinates electron-rich positions of the pyrimidine ring.
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Palladium-catalyzed coupling : Using Pd(OAc)₂/Xantphos with chlorobenzene derivatives introduces chlorine via C-Cl bond formation.
Hydrochloride Salt Preparation
Post-synthesis, the free base is treated with HCl gas in anhydrous ethanol or ether to form the hydrochloride salt. Crystallization from ethanol/water mixtures (3:1 v/v) yields pure product.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Modern facilities employ continuous flow reactors to enhance yield and safety:
Green Chemistry Innovations
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Solvent recycling : >90% recovery of dichloromethane via fractional distillation.
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Catalyst immobilization : Silica-supported HCl reduces waste and improves recyclability.
Analytical Validation of Synthesis
Key Characterization Data
| Parameter | Method | Typical Result |
|---|---|---|
| Purity | HPLC (C18 column) | ≥99.5% (254 nm) |
| Chlorine content | Elemental analysis | 14.2–14.8% (theoretical 14.5%) |
| Crystal structure | XRD | Monoclinic, P2₁/c space group |
Troubleshooting Common Issues
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Low yield : Optimize chlorine stoichiometry (1.2–1.5 eq.) and reaction time (4–6 hr).
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Impurity formation : Use distilled solvents and argon sparging to prevent oxidation byproducts.
Comparative Analysis of Synthetic Routes
Traditional vs. Modern Methods
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Yield | 65–75% | 82–90% |
| Reaction time | 8–12 hr | 2–4 hr |
| Chlorine utilization | 40–50% | 85–95% |
Flow systems demonstrate superior efficiency but require higher initial capital investment.
Chemical Reactions Analysis
4-Chloro-5H-pyrimido[5,4-b]indole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex fused ring systems.
Common reagents used in these reactions include chlorinating agents, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H7Cl2N3
- Molecular Weight : 240.09 g/mol
- CAS Number : 107400-97-5
The compound features a fused pyrimidine and indole ring system, which contributes to its diverse reactivity and biological activity. The presence of a chlorine atom at the 4-position enhances its potential for nucleophilic substitution reactions.
Medicinal Chemistry
Drug Discovery
4-Chloro-5H-pyrimido[5,4-b]indole hydrochloride is being investigated as a lead compound in drug development. Its unique structure allows for modifications that can enhance its interaction with biological targets, particularly in the development of kinase inhibitors and antitumor agents. Structure-activity relationship (SAR) studies indicate that modifications at specific positions can significantly impact biological activity .
Anticancer Activity
Preliminary studies have shown that this compound exhibits promising anticancer properties against various cancer cell lines. Its mechanism of action may involve the inhibition of specific kinases or disruption of cellular pathways critical for tumor growth .
Organic Chemistry
Synthetic Methodology
This compound serves as a valuable building block in organic synthesis. Researchers utilize it to create diverse derivatives through functionalization reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura and Heck reactions). These methods allow for the introduction of various substituents, enhancing the compound's versatility in forming new chemical entities .
Functionalization Potential
The reactivity of the chlorine atom enables nucleophilic substitutions with amines or alcohols, leading to a variety of derivatives with potentially enhanced biological activities. This capability makes it an attractive candidate for further synthetic exploration .
Materials Science
Photosensitizer Development
Research is ongoing into the use of this compound as a photosensitizer in photodynamic therapy (PDT). PDT is a non-invasive treatment modality for cancer that involves the activation of photosensitizing agents by light exposure, leading to selective destruction of tumor cells. Studies are focused on synthesizing derivatives with improved photophysical properties and evaluating their efficacy in tumor models .
Analytical Chemistry
Biosensors and Detection Methods
The compound's unique chemical properties make it suitable for use in biosensors and other analytical applications. Its ability to undergo nucleophilic substitution reactions can be harnessed to develop sensors that detect specific biomolecules or environmental pollutants .
Case Studies
| Study Focus | Findings |
|---|---|
| Antitumor Activity | Demonstrated efficacy against specific cancer cell lines; ongoing investigations into mechanisms . |
| Drug Development | Identified as a lead compound for kinase inhibitors; structure modifications enhance potency . |
| Photosensitizer Efficacy | Evaluated in vivo for PDT applications; showed selective accumulation in tumor tissues . |
Mechanism of Action
The mechanism of action of 4-Chloro-5H-pyrimido[5,4-b]indole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication, thereby exerting its anticancer or antimicrobial effects .
Comparison with Similar Compounds
Key Properties :
- Hazard Profile : Classified as an irritant (GHS07), with risks of skin/eye irritation and respiratory discomfort (H302, H315, H319, H335) .
Comparison with Structural Analogs
Substituent Variations in the Pyrimidoindole Core
The pyrimido[5,4-b]indole scaffold allows diverse substitutions, which modulate physicochemical properties and biological activity. Below is a comparative analysis of key analogs:
Structural and Functional Insights :
- Chlorine vs.
- Methoxy Substitution : The 8-methoxy derivative exhibits improved aqueous solubility due to the polar methoxy group, making it advantageous for in vitro assays .
- Methyl Group Addition : The 5-methyl analog (C₁₁H₈ClN₃) demonstrates enhanced metabolic stability, a critical factor in pharmacokinetic optimization .
Biological Activity
4-Chloro-5H-pyrimido[5,4-b]indole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, potential applications in cancer therapy, and structure-activity relationships (SAR) based on recent research findings.
Overview of Biological Activity
The compound has been studied for various biological activities, including:
- Antimicrobial Properties : It has shown potential as an inhibitor of biofilm formation in Salmonella species.
- Antitumor Activity : Research indicates that derivatives of this compound may possess cytotoxic effects against certain cancer cell lines.
- Neuropharmacological Effects : Some studies suggest it may influence neuroleptic activity.
Antimicrobial Activity
Recent studies have highlighted the effectiveness of this compound as an antimicrobial agent. A notable study screened a library of compounds for their ability to inhibit Salmonella biofilms. The results indicated that certain derivatives exhibited significant anti-biofilm activity without affecting planktonic growth, which is crucial for reducing selective pressure and preventing resistance development.
Table 1: Antimicrobial Activity of 4-Chloro-5H-pyrimido[5,4-b]indole Derivatives
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Biofilm Inhibition | 12.5 | |
| Compound B | Planktonic Growth Inhibition | >100 | |
| Compound C | Biofilm Prevention | 15.0 |
Antitumor Activity
The antitumor potential of this compound has been investigated through various in vitro studies. These studies focus on its ability to induce apoptosis in cancer cell lines. For instance, certain derivatives have shown promising results in inhibiting cell proliferation and promoting apoptotic pathways.
Table 2: Cytotoxic Effects of 4-Chloro-5H-pyrimido[5,4-b]indole Derivatives
| Cell Line | Compound | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|---|
| Colo320 | Compound D | 8.0 | Apoptosis induction | |
| LCLC-103H | Compound E | 10.0 | Cell cycle arrest | |
| A-427 | Compound F | 15.0 | Caspase activation |
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of this compound. Research has identified key structural features that enhance its activity against microbial and cancer cells.
- Substituents : The presence of halogen substituents at specific positions on the pyrimidine ring significantly affects both antimicrobial and antitumor activities.
- Functional Groups : The introduction of various functional groups can modulate the compound's solubility and bioavailability, impacting its overall efficacy.
Table 3: Key Structural Features Influencing Biological Activity
| Feature | Description | Impact on Activity |
|---|---|---|
| Halogen Substitution | Presence of Cl or F | Enhances potency against pathogens |
| Alkyl Chains | Long alkyl chains on nitrogen atoms | Improves cell membrane penetration |
| Aromatic Rings | Additional aromatic systems | Increases interaction with target sites |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study on Biofilm Inhibition : A study conducted by researchers at a leading microbiology institute demonstrated that specific derivatives could reduce biofilm formation by up to 70% in Salmonella cultures when tested at varying temperatures.
- Cancer Cell Line Studies : In vitro assays using Colo320 cells revealed that treatment with derivative compounds led to significant reductions in cell viability and increased apoptosis markers compared to untreated controls.
Q & A
Q. Basic Characterization
- X-ray crystallography : Resolves regiochemistry of the chloro-substituted pyrimidoindole core, as demonstrated for related 5-chloroindole derivatives .
- NMR spectroscopy : Key signals include aromatic protons (δ 7.2–8.5 ppm) and the pyrimidine NH (δ ~10.5 ppm) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for chlorine .
- Elemental analysis : Validate chloride content (~14–15% for hydrochloride salts) .
How does the 4-chloro substituent influence reactivity in cross-coupling or functionalization reactions?
Advanced Reactivity Insights
The 4-chloro group enhances electrophilicity at the pyrimidine ring, enabling:
- Nucleophilic aromatic substitution : React with amines or alkoxides at elevated temperatures (60–100°C) .
- Suzuki-Miyaura coupling : Use Pd catalysts (e.g., Pd(OAc)₂) to introduce aryl/heteroaryl groups at the 4-position .
- Selective derivatization : The chloro group can be retained for downstream SAR studies, while indole NH groups are modified .
Monitor competing side reactions (e.g., dehydrohalogenation) via TLC or LC-MS.
What are the recommended storage and handling protocols to ensure compound stability?
Q. Basic Safety and Stability
- Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .
- Handling : Use gloves (nitrile) and fume hoods to avoid skin/eye contact. Respiratory protection (P95 masks) is advised for powder handling .
- Stability testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hygroscopicity and thermal stability .
What strategies can be employed to expand the functional group tolerance of synthetic routes to this compound?
Q. Advanced Reaction Design
- Substrate engineering : Introduce electron-withdrawing/donating groups on 2-nitrochalcones to modulate cyclization efficiency .
- Alternative catalysts : Test Pd or Ni systems for C–N bond formation in sensitive substrates .
- Solvent screening : Polar aprotic solvents (DMF, DMSO) may improve solubility of bulky intermediates .
- Microwave-assisted synthesis : Reduce reaction times and improve yields for sterically hindered derivatives .
How can mechanistic studies elucidate the role of intermediates in the [5 + 2 + 1] cyclization pathway?
Q. Advanced Mechanistic Probes
- Isolation of intermediates : Trap the proposed 2,3-disubstituted indole intermediate using low-temperature quenching .
- Kinetic profiling : Monitor reaction progress via in-situ IR or Raman spectroscopy to identify rate-limiting steps.
- Computational modeling : DFT calculations (e.g., MOE software) can map transition states and confirm regioselectivity .
- Isotopic labeling : Use ¹⁵N-labeled amines to trace nitrogen incorporation into the pyrimidine ring .
What toxicological screening protocols are recommended for preclinical evaluation of this compound?
Q. Advanced Safety Profiling
- Acute toxicity : Conduct OECD 423 tests in rodents (oral, dermal routes) with dose ranges of 50–300 mg/kg .
- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay for chromosomal aberrations .
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .
- Environmental impact : Evaluate biodegradability (OECD 301B) and bioaccumulation potential (log P < 3.5) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
